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molecular formula C7H3F2NO4 B1304131 3,5-Difluoro-2-nitrobenzoic acid CAS No. 331765-71-0

3,5-Difluoro-2-nitrobenzoic acid

Cat. No. B1304131
M. Wt: 203.1 g/mol
InChI Key: ZBEWIPTYUHHZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893267B2

Procedure details

6.0 g (30.0 mmol) of 3,5-difluoro-2-nitro-benzoic acid was dissolved in DMF, treated with 8.5 g (60.0 mmol) of MeI and 9.5 g (90.0 mmol) of Na2CO3, and heated at 80° C. for 2 h. Water was added to the reaction mixture, and extraction with EtOAc produced 3,5-difluoro-2-nitro-benzoic acid methyl ester. LCMS: 218 (M+1)+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].CI.[C:17]([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C.CCOC(C)=O>[CH3:17][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([F:11])[CH:10]=[C:2]([F:1])[C:3]=1[N+:12]([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=C(C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CI
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)F)F)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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